2-(4-Nitrobenzyl)aniline
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Overview
Description
“2-(4-Nitrobenzyl)aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is a yellow solid with a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of anilines, such as “this compound”, can involve several methods . One common method is the nitration-reduction pathway, where a benzene ring undergoes nitration to form a nitrobenzene, which is then reduced to form an aniline . Another method involves the use of light and two transition-metal catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a nitro group (NO2) and a benzyl group (C6H5CH2) attached to it . The benzyl group is further substituted with an aniline group (NH2) .
Chemical Reactions Analysis
Anilines, including “this compound”, can undergo a variety of reactions . These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts , and reactions with halogens . Anilines can also undergo aromatic substitutions, where a halogen atom is displaced by an amine in the presence of a base or a catalyst .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid with a molecular weight of 228.25 . It is slightly soluble in water and more soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .
Scientific Research Applications
Catalytic Hydrogenation and Reaction Mechanisms
- Mechanism of Nitrobenzene Reduction: Research has revealed the detailed mechanism of nitrobenzene reduction to aniline over a Pt catalyst. The study utilized density functional theory (DFT) to elucidate the step-by-step conversion process, highlighting the importance of the adsorption and desorption of the phenyl group on kinetic barriers, which is crucial for understanding the selective catalysis of large aromatic compounds (Tian Sheng et al., 2016).
Supramolecular Chemistry
- Supramolecular Assembly: The formation of supramolecular structures via hydrogen bonding, iodo...nitro interactions, and aromatic pi...pi stacking interactions was studied in isomeric iodo-N-(nitrobenzyl)anilines. These interactions play a significant role in the self-assembly processes and could be utilized in the design of new materials or for the understanding of molecular recognition phenomena (C. Glidewell et al., 2004).
Environmental Remediation
- Reduction of Nitrobenzene in Wastewater: A study demonstrated the use of zerovalent iron (Fe0) for the efficient reduction of nitrobenzene to aniline in synthetic wastewater. This research is significant for environmental remediation, offering insights into the treatment of industrial wastewater containing nitroaromatic pollutants (R. Mantha et al., 2001).
Photocatalysis and Material Science
- Photocatalytic Reduction of Nitrobenzene: The potential of bismuth-doped CuGaS2 nanocrystalline thin films in the photoelectrocatalytic reduction of nitrobenzene to aniline was explored. This study contributes to the development of efficient photocatalysts for the conversion of toxic nitroaromatics to less harmful products using solar light, which is a green and sustainable approach (Marcos A. S. Andrade & L. Mascaro, 2018).
Biochemical Applications
- Antimicrobial Studies: Schiff-base metal(II) complexes derived from 3-nitrobenzylidene-4-aminoantipyrine and aniline showed promising antimicrobial activities. This research opens avenues for the use of 2-(4-Nitrobenzyl)aniline derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (C. J. Dhanaraj & M. S. Nair, 2009).
Safety and Hazards
Future Directions
The future directions for “2-(4-Nitrobenzyl)aniline” and similar compounds involve finding versatile ways to synthesize anilines from abundant chemicals . This is due to their high commercial value and wide range of applications in the production of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .
Mechanism of Action
Target of Action
Similar compounds such as nitrobenzene and its derivatives are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
The mode of action of 2-(4-Nitrobenzyl)aniline involves a series of chemical reactions. The compound is likely to undergo reduction reactions, similar to other nitroaromatic compounds . This process involves the conversion of the nitro group to an amine group, which can further interact with its targets .
Biochemical Pathways
For instance, they can disrupt the normal functioning of enzymes and proteins, leading to altered cellular processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
The reduction of the nitro group to an amine group can lead to various changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that nitro group-containing compounds, like 2-(4-Nitrobenzyl)aniline, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitro group-containing compounds are known to have potential antitumor activities on diverse cancer cell models
Molecular Mechanism
It is known that nitro group-containing compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the yield of anilines released from 4-nitrobenzyl carbamates, following nitro group reduction, decreases over time
Dosage Effects in Animal Models
It is known that nitro group-containing compounds can have toxic effects at high doses
Metabolic Pathways
It is known that nitro group-containing compounds can be involved in various metabolic pathways
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDJACFNUNPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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